6-(But-3-EN-1-YL)-2-hydroxypyridine-3-carboxylic acid is a pyridine derivative featuring a hydroxyl group and a carboxylic acid functional group. This compound is significant in medicinal chemistry for its potential biological activities and applications in drug design. The compound is classified under the category of substituted pyridines, which are known for their diverse pharmacological properties, including antibacterial and anti-inflammatory effects.
The primary source of information regarding 6-(But-3-EN-1-YL)-2-hydroxypyridine-3-carboxylic acid includes academic journals, patent literature, and chemical databases. This compound falls under the classification of heterocyclic compounds, specifically as a substituted pyridine, which is characterized by the presence of nitrogen in the ring structure.
The synthesis of 6-(But-3-EN-1-YL)-2-hydroxypyridine-3-carboxylic acid can be achieved through several methods, with one notable approach involving the reaction of 2-hydroxypyridine with a suitable alkylating agent under basic conditions.
6-(But-3-EN-1-YL)-2-hydroxypyridine-3-carboxylic acid has a complex molecular structure characterized by:
This compound can participate in various chemical reactions typical for carboxylic acids and hydroxypyridines, including:
The reactivity of the carboxylic acid and hydroxyl groups allows for versatile synthetic pathways, making this compound valuable in organic synthesis .
The mechanism of action for 6-(But-3-EN-1-YL)-2-hydroxypyridine-3-carboxylic acid involves its interaction with biological targets, potentially inhibiting enzymes or modulating receptor activity. The presence of the hydroxyl and carboxylic groups allows for hydrogen bonding interactions, which can stabilize enzyme-substrate complexes.
Research indicates that compounds with similar structures exhibit significant biological activity through mechanisms such as enzyme inhibition or receptor modulation, contributing to their therapeutic potential .
Relevant data suggests that the compound's stability and reactivity are influenced by its molecular structure, particularly the position of functional groups .
6-(But-3-EN-1-YL)-2-hydroxypyridine-3-carboxylic acid has several scientific applications:
The versatility of this compound makes it an important subject of study in both academic and industrial settings, contributing to advancements in drug development and synthetic methodologies .
6-(But-3-en-1-yl)-2-hydroxypyridine-3-carboxylic acid (CAS No. 343566-70-1) represents a structurally sophisticated pyridine derivative characterized by three distinct functional modifications: A but-3-en-1-yl chain at position 6, a hydroxyl group at position 2, and a carboxylic acid at position 3 of the pyridine ring. Its molecular formula is C₁₀H₁₁NO₃ with a molecular weight of 193.20 g/mol [1] [2]. According to IUPAC conventions, the numbering prioritizes the carboxylic acid functionality, positioning the unsaturated alkyl chain (but-3-enyl) at the C6 carbon. This compound exhibits tautomeric behavior where the 2-hydroxypyridine motif equilibrates with its energetically favored 2-pyridone form, enabling diverse coordination chemistry and biological interactions [6] [8]. The SMILES notation (O=C(C1=C(N=C(C=C1)CCC=C)O)O) and InChIKey (MYVZEVHZIPBPCH-UHFFFAOYSA-N) provide unambiguous representations of its atomic connectivity and stereoelectronic features [2] [6]. This structural triad creates a multifunctional pharmacophore where the carboxylic acid enables salt formation or metal coordination, the hydroxyl group participates in hydrogen bonding, and the alkenyl side chain enhances lipophilicity—critical for membrane permeability in bioactive molecules.
Table 1: Structural Identification of 6-(But-3-en-1-yl)-2-hydroxypyridine-3-carboxylic Acid
Identifier Type | Value |
---|---|
Systematic Name | 6-(But-3-en-1-yl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid |
CAS Registry No. | 343566-70-1 |
Molecular Formula | C₁₀H₁₁NO₃ |
Molecular Weight | 193.20 g/mol |
Canonical SMILES | C=CCCC1C=CC(C(=O)O)=C(O)N=1 |
InChI Key | MYVZEVHZIPBPCH-UHFFFAOYSA-N |
The therapeutic significance of 2-hydroxypyridine-3-carboxylic acid derivatives originates from their privileged status as bioisosteres of salicylic acid, combining enhanced hydrogen-bonding capacity with improved metabolic stability. Early medicinal chemistry exploited these scaffolds for antimicrobial development, exemplified by fusaric acid derivatives isolated from Fusarium species [4]. The structural versatility of 6-substituted derivatives like 6-(but-3-en-1-yl)-2-hydroxypyridine-3-carboxylic acid emerged as strategic intermediates for synthesizing kinase inhibitors and antiviral prodrugs, leveraging their dual hydrogen-bonding motifs for target engagement [7] [8]. Pharmaceutical innovators (Bayer, Novartis, Aurigene) have patented synthetic routes to C6-alkylated variants, recognizing their potential as protease inhibitors and allosteric enzyme modulators [4]. The butenyl side chain specifically enhances blood-brain barrier penetration in neuroactive candidates—demonstrated in analogues like lasmiditan (a serotonin receptor agonist) and ubrogepant (CGRP antagonist) [4]. This evolution reflects a broader trend: 14% of FDA-approved drugs (2013-2023) incorporate pyridine, with di- and tri-substituted derivatives (particularly at C2/C3/C6) dominating recent approvals [4]. The compound's current applications extend to metal-organic frameworks (MOFs) for diagnostic imaging, where its carboxylate-oxypyridine motif coordinates lanthanides like Gd³⁺ or Eu³⁺ for contrast enhancement [5] [9].
Positional isomerism critically governs the physicochemical and biological profiles of pyridine carboxylic acids. Unlike 6-hydroxypyridine-3-carboxylic acid (5006-66-6, mp >300°C) with meta-positioned oxygen and carboxyl groups [5] [9], the title compound features ortho-hydroxy-carboxyl alignment at C2-C3, enabling intramolecular hydrogen bonding that enhances thermal stability and modulates acidity (predicted pKₐ ~3.0–4.5). This configuration mimics biological motifs in NAD⁺ and pyridoxal phosphate, facilitating enzyme recognition [4]. The but-3-enyl chain at C6 introduces distinctive advantages over methyl or unsubstituted analogues:
Comparative bioactivity studies reveal that C6 alkylation boosts potency in enzyme inhibition assays. For instance, 6-(butan-2-yl)-2-hydroxypyridine-3-carboxylic acid (1250380-97-2) exhibits 18-fold stronger binding to prolyl hydroxylases than its unsubstituted counterpart, attributed to hydrophobic filling of an auxiliary enzyme pocket [8]. Similarly, the carboxylic acid participates in bidentate metal chelation (e.g., Zn²⁺ in matrix metalloproteinases), while the 2-pyridone tautomer donates hydrogen bonds to catalytic residues—synergistically enhancing affinity [4] [7].
Table 2: Comparative Analysis of Pyridine Carboxylic Acid Isomers
Compound | CAS No. | Substituent Pattern | Key Properties | Primary Applications |
---|---|---|---|---|
6-(But-3-en-1-yl)-2-hydroxypyridine-3-carboxylic acid | 343566-70-1 | 2-OH, 3-COOH, 6-(CH₂CH=CH₂) | MW 193.20, Tautomerism | Enzyme inhibitor intermediates, MOF synthesis |
2-Hydroxy-6-methylpyridine-3-carboxylic acid | 38116-61-9 | 2-OH, 3-COOH, 6-CH₃ | MW 153.14, mp >300°C | Antibacterial precursors |
6-Hydroxypyridine-3-carboxylic acid | 5006-66-6 | 6-OH, 3-COOH | MW 139.11, Hydrogen-bonded dimeric solid | Lanthanide coordination polymers, Retinoid synthesis |
Table 3: Hydrogen Bonding Capacity of Functional Groups
Functional Group | Donor Sites | Acceptor Sites | Biological Significance |
---|---|---|---|
2-Hydroxypyridine (pyridone form) | 1 (N-H) | 2 (C=O, ring N) | Mimics peptide bonds in protease inhibition |
Carboxylic Acid | 1 (O-H) | 2 (C=O) | Salt formation with basic residues, metal chelation |
Synergistic Effect | Enhanced binding entropy | Complementary to catalytic triads | Enables nanomolar enzyme affinity in kinase targets |
The strategic placement of these functionalities creates a "molecular recognition triad" that underpins the compound's utility in rational drug design—particularly for targeting allosteric sites where conventional heterocycles exhibit insufficient complementarity [4] [8].
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8